

In-Depth Technical Guide: Butane-1,4-¹³C₂ (CAS: 69105-48-2)

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Compound of Interest

Compound Name: Butane-1,4-13C2

Cat. No.: B1626772

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Butane-1,4-¹³C₂, a stable isotope-labeled compound with significant potential in metabolic research and related fields. This document details its physicochemical properties, outlines plausible experimental protocols for its use as a metabolic tracer, and visualizes hypothetical metabolic pathways and experimental workflows.

Core Compound Data

Butane-1,4-¹³C₂ is a form of butane where the carbon atoms at positions 1 and 4 are replaced with the stable isotope carbon-13. This labeling allows for the tracking of the butane molecule and its metabolites through various biological and chemical processes using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Physicochemical Properties

The following table summarizes the key quantitative data for Butane-1,4-¹³C₂.

Property	Value
CAS Number	69105-48-2
Linear Formula	$^{13}\text{CH}_3\text{CH}_2\text{CH}_2^{13}\text{CH}_3$
Molecular Weight	60.11 g/mol
Isotopic Purity	99 atom % ^{13}C
Melting Point	-138 °C (lit.)
Boiling Point	-0.5 °C (lit.)
Vapor Density	2.11 (vs air)
Vapor Pressure	51.6 psi (at 37.7 °C)
Flash Point	-60 °C (-76 °F) - closed cup

Safety Information

Butane-1,4- $^{13}\text{C}_2$ is a flammable gas and should be handled with appropriate safety precautions in a well-ventilated area.

Hazard Category	Description
Pictograms	Flame, Gas cylinder
Signal Word	Danger
Hazard Statements	H220 (Extremely flammable gas), H280 (Contains gas under pressure; may explode if heated)
Precautionary Statements	P210 (Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking), P377 (Leaking gas fire: Do not extinguish, unless leak can be stopped safely), P381 (In case of leakage, eliminate all ignition sources), P410 + P403 (Protect from sunlight. Store in a well-ventilated place)

Experimental Protocols

While specific published experimental protocols for the biological use of Butane-1,4-¹³C₂ are not widely available, its application can be inferred from established methodologies for stable isotope tracing with other short-chain alkanes. The following are detailed, plausible protocols for its use in metabolic studies of microorganisms capable of alkane degradation.

¹³C NMR Spectroscopy for Metabolite Identification

This protocol describes the use of ¹³C NMR to identify metabolites derived from Butane-1,4-¹³C₂ in a microbial culture.

Objective: To identify and quantify the incorporation of ¹³C from Butane-1,4-¹³C₂ into downstream metabolites.

Methodology:

- **Culture Preparation:** Cultivate an alkane-degrading microorganism (e.g., *Pseudomonas putida*) in a minimal salts medium with a standard carbon source until the mid-logarithmic growth phase.
- **Isotope Labeling:** Introduce Butane-1,4-¹³C₂ into the sealed culture vessel as the sole carbon source. The gas can be bubbled through the culture medium or introduced into the headspace.
- **Incubation:** Incubate the culture for a defined period to allow for the uptake and metabolism of the labeled butane.
- **Metabolite Extraction:**
 - Harvest the cells by centrifugation.
 - Quench metabolism by rapidly immersing the cell pellet in a cold solvent mixture (e.g., 60% methanol at -20°C).
 - Extract metabolites using a two-phase extraction method (e.g., chloroform/methanol/water).

- NMR Sample Preparation:
 - Lyophilize the polar extract.
 - Reconstitute the dried extract in a deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard (e.g., DSS).
- NMR Data Acquisition:
 - Acquire ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher).
 - Key parameters to optimize include the number of scans (ns), relaxation delay (d1), and acquisition time. For a typical experiment, start with ns = 1024 and d1 = 2s.
- Data Analysis:
 - Process the spectra using appropriate software (e.g., TopSpin, MestReNova).
 - Identify ¹³C-labeled metabolites by comparing the chemical shifts to spectral databases and authentic standards.
 - Quantify the relative abundance of metabolites based on the integral of the corresponding peaks relative to the internal standard.

Mass Spectrometry for Metabolic Flux Analysis

This protocol outlines the use of Gas Chromatography-Mass Spectrometry (GC-MS) to determine the isotopic enrichment in central metabolites following the metabolism of Butane-1,4-¹³C₂.

Objective: To trace the metabolic fate of carbon atoms from Butane-1,4-¹³C₂ and quantify metabolic fluxes.

Methodology:

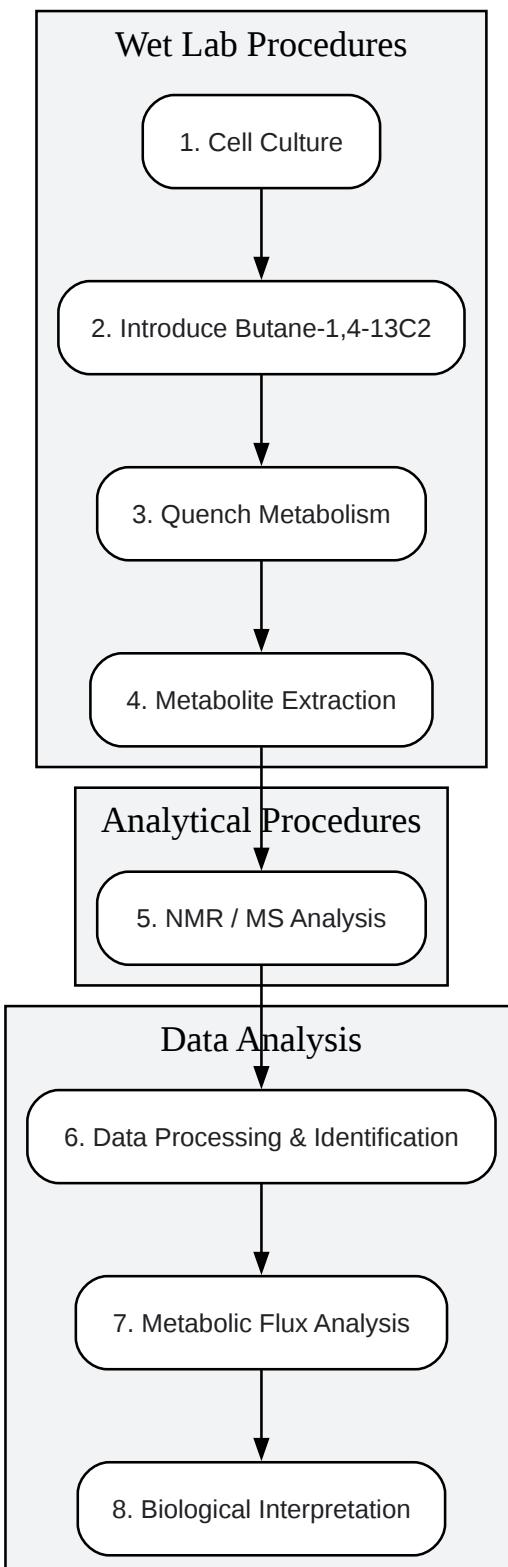
- Isotope Labeling and Quenching: Follow steps 1-4 from the NMR protocol.
- Metabolite Derivatization:

- Dry the polar metabolite extract under a stream of nitrogen.
- Derivatize the metabolites to make them volatile for GC analysis. A common method is two-step derivatization with methoxyamine hydrochloride in pyridine followed by N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
- GC-MS Analysis:
 - Inject the derivatized sample into a GC-MS system.
 - Use a suitable GC column (e.g., DB-5ms) and a temperature gradient to separate the metabolites.
 - Operate the mass spectrometer in full scan mode to acquire mass spectra of the eluting compounds.
- Data Analysis:
 - Identify metabolites based on their retention times and mass fragmentation patterns by comparing them to a library of standards.
 - Determine the mass isotopologue distribution (MID) for each identified metabolite by analyzing the relative abundance of different mass ions.
 - Correct the MIDs for the natural abundance of ^{13}C .
 - Use the corrected MIDs to infer the labeling patterns of downstream metabolites and to perform metabolic flux analysis using appropriate software (e.g., INCA, Metran).

Visualizations

Hypothetical Metabolic Pathway of Butane-1,4- $^{13}\text{C}_2$

The following diagram illustrates a plausible initial breakdown pathway of Butane-1,4- $^{13}\text{C}_2$ in a microorganism. The pathway begins with the terminal oxidation of butane to butanol, followed by further oxidation to butyraldehyde and then butyric acid, which can then enter central metabolism via beta-oxidation.



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- To cite this document: BenchChem. [In-Depth Technical Guide: Butane-1,4-¹³C₂ (CAS: 69105-48-2)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1626772#butane-1-4-13c2-cas-number-69105-48-2>

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